Cas no 2549008-83-3 (4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine)

4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine is a structurally distinct pyrimidine derivative featuring a cyclobutyl substituent and a methanesulfonylpiperazine moiety. Its unique architecture offers potential advantages in medicinal chemistry, particularly in modulating biological targets due to the combination of a rigid cyclobutyl group and the polar sulfonamide functionality. The methanesulfonylpiperazine group enhances solubility and bioavailability, while the pyrimidine core provides a versatile scaffold for further derivatization. This compound may exhibit improved selectivity and binding affinity in pharmacological applications, making it a valuable intermediate for drug discovery, particularly in kinase inhibition or receptor modulation studies. Its synthetic accessibility and tunable properties further contribute to its utility in exploratory research.
4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine structure
2549008-83-3 structure
Product Name:4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
CAS No:2549008-83-3
MF:C14H22N4O2S
MW:310.415081501007
CID:5312291
PubChem ID:154828881
Update Time:2025-11-01

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
    • F6789-5803
    • 2549008-83-3
    • AKOS040730477
    • 4-Cyclobutyl-2-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine
    • Inchi: 1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3
    • InChI Key: RVJJVCBGCOTLAD-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(N2CCN(S(C)(=O)=O)CC2)=CC(C2CCC2)=N1

Computed Properties

  • Exact Mass: 310.14634713g/mol
  • Monoisotopic Mass: 310.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 494.0±55.0 °C(Predicted)
  • pka: 8.44±0.43(Predicted)

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine Pricemore >>

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Additional information on 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

Introduction to 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine (CAS No. 2549008-83-3)

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, identified by its CAS number 2549008-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in numerous bioactive molecules. The unique structural features of 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, particularly the presence of a cyclobutyl group and a methanesulfonylpiperazine moiety, contribute to its distinct chemical properties and potential biological activities.

The cyclobutyl substituent at the 4-position of the pyrimidine ring introduces steric hindrance, which can influence both the compound's solubility and its interactions with biological targets. This steric effect is often exploited in drug design to optimize binding affinity and selectivity. Meanwhile, the 4-methanesulfonylpiperazine component at the 6-position is a key pharmacophore that has been widely investigated for its potential role in modulating various biological pathways. Methanesulfonylpiperazine derivatives are known for their ability to interact with specific enzymes and receptors, making them valuable candidates for therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in developing novel therapeutic agents. Pyrimidines are integral to many pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The structural versatility of pyrimidine scaffolds allows for the introduction of diverse functional groups, enabling researchers to fine-tune their pharmacological profiles. In the case of 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, the combination of these functional groups suggests potential applications in multiple therapeutic areas.

One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex drug molecules. The presence of reactive sites such as the methanesulfonyl group and the pyrimidine ring provides opportunities for further chemical modifications. These modifications can be tailored to enhance specific biological activities, such as receptor binding affinity or metabolic stability. Such flexibility is crucial in drug discovery pipelines, where lead optimization often involves iterative modifications to improve efficacy and reduce toxicity.

Current research in pharmaceutical chemistry increasingly emphasizes the development of targeted therapies based on small molecule inhibitors. 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine fits well within this paradigm, as its structural features suggest potential interactions with key enzymes or receptors involved in disease pathways. For instance, studies have shown that methanesulfonylpiperazine derivatives can modulate neurotransmitter systems, making them relevant for central nervous system (CNS) disorders. Additionally, pyrimidine-based compounds have been explored for their anticancer properties, particularly in targeting kinases and other critical signaling proteins.

The cyclobutyl group in 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine also contributes to its overall physicochemical properties, such as lipophilicity and solubility. These properties are critical factors in determining a drug's absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. By carefully balancing these properties, researchers can enhance the compound's bioavailability and therapeutic efficacy. Recent computational studies have demonstrated that optimizing such structural features can significantly improve drug-like characteristics.

In addition to its potential therapeutic applications, 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine may also serve as a valuable tool in academic research. Its unique structure allows researchers to investigate fundamental questions about molecular recognition and drug-receptor interactions. Such studies can provide insights into broader chemical biology principles and inform future drug design strategies. The compound's relevance extends beyond mere chemical curiosity; it represents a convergence of synthetic chemistry, medicinal chemistry, and biochemistry.

The synthesis of 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as transition-metal catalysis and flow chemistry have been employed to streamline production processes while maintaining high yields and purity standards. These synthetic approaches not only facilitate laboratory-scale preparations but also hold promise for scalable manufacturing processes suitable for industrial applications.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative molecular entities like 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine. Its structural framework provides a foundation for exploring new therapeutic modalities, particularly in areas where existing treatments are limited or non-existent. Collaborative efforts between academic institutions and pharmaceutical companies are essential to fully realize its potential through preclinical and clinical evaluations.

In conclusion,4-cyclobutilic 6-(4-sulfonilometilendipirazinil)pirimidina metilica (CAS No. 2549008–83–3) exemplifies the intersection of innovation and precision in modern pharmaceutical research. Its unique structural attributes position it as a promising candidate for further development into novel therapeutics targeting various diseases. As scientific knowledge advances and synthetic capabilities improve, compounds like this will continue to play a pivotal role in shaping future treatments.

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